Cas no 2097970-11-9 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde)

2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
- 1H-Pyrazole-4-acetaldehyde, 1-(2-methylpropyl)-3-(trifluoromethyl)-
- 2097970-11-9
- AKOS026724225
- F2198-5434
- starbld0013755
-
- インチ: 1S/C10H13F3N2O/c1-7(2)5-15-6-8(3-4-16)9(14-15)10(11,12)13/h4,6-7H,3,5H2,1-2H3
- InChIKey: YPBILHKKQIISKM-UHFFFAOYSA-N
- ほほえんだ: N1(CC(C)C)C=C(CC=O)C(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 234.09799753g/mol
- どういたいしつりょう: 234.09799753g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 274.0±35.0 °C(Predicted)
- 酸性度係数(pKa): -0.98±0.10(Predicted)
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5434-0.5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 95%+ | 0.5g |
$754.0 | 2023-09-06 | |
Life Chemicals | F2198-5434-5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 95%+ | 5g |
$2382.0 | 2023-09-06 | |
Life Chemicals | F2198-5434-0.25g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 95%+ | 0.25g |
$716.0 | 2023-09-06 | |
Life Chemicals | F2198-5434-2.5g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 95%+ | 2.5g |
$1588.0 | 2023-09-06 | |
TRC | I164536-500mg |
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 500mg |
$ 750.00 | 2022-06-04 | ||
TRC | I164536-1g |
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 1g |
$ 1135.00 | 2022-06-04 | ||
Life Chemicals | F2198-5434-10g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 95%+ | 10g |
$3335.0 | 2023-09-06 | |
TRC | I164536-100mg |
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 100mg |
$ 210.00 | 2022-06-04 | ||
Life Chemicals | F2198-5434-1g |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde |
2097970-11-9 | 95%+ | 1g |
$794.0 | 2023-09-06 |
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde 関連文献
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehydeに関する追加情報
Introduction to 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde (CAS No. 2097970-11-9)
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde, identified by its Chemical Abstracts Service (CAS) number 2097970-11-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a trifluoromethyl group and an isobutyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The acetaldehyde moiety in the molecular structure of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde plays a crucial role in its chemical behavior. Acetaldehydes are known for their reactivity in forming Schiff bases and other condensation products, which are often explored in medicinal chemistry for their potential bioactivity. The combination of these functional groups within the pyrazole framework suggests that this compound may exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde with greater accuracy. Studies have shown that the trifluoromethyl group can enhance the binding affinity of molecules to biological targets by increasing lipophilicity and metabolic stability. Similarly, the isobutyl side chain can influence the molecule's solubility and interactions with biological membranes, further modulating its pharmacokinetic profile.
In the context of drug discovery, pyrazole derivatives have been extensively studied due to their broad spectrum of biological activities. For instance, several pyrazole-based compounds have demonstrated efficacy in preclinical models as inhibitors of enzymes involved in cancer progression, such as kinases and cyclases. The structural versatility of pyrazoles allows for modifications that can fine-tune their biological activity, making them ideal candidates for developing novel therapeutics.
The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically involves halogenation followed by metal-catalyzed cross-coupling reactions, while the attachment of the isobutyl side chain may be achieved through alkylation or Friedel-Crafts acylation techniques. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.
One of the most compelling aspects of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde is its potential as a building block for more complex drug candidates. Researchers often use such compounds in medicinal chemistry libraries to screen for hits that exhibit desired biological activity. The acetaldehyde functionality allows for further derivatization into more stable analogs, such as Schiff bases or hydrazones, which can be evaluated for their pharmacological properties.
Current research trends indicate that pyrazole derivatives continue to be a focal point in drug discovery efforts aimed at addressing unmet medical needs. For example, recent studies have explored the use of pyrazole-based compounds as inhibitors of protein-protein interactions relevant to inflammatory diseases and neurodegenerative disorders. The structural features of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde, including its size and lipophilicity profile, make it a promising candidate for such applications.
The role of computational tools in optimizing lead compounds like 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde cannot be overstated. Molecular docking simulations have been used to predict how this compound might interact with target enzymes or receptors at the molecular level. These simulations help guide experimental efforts by identifying key binding pockets and suggesting modifications that could improve potency or selectivity.
In conclusion, 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde (CAS No. 2097970-11-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methodologies and computational biology, position it as a valuable asset for drug discovery programs targeting various diseases. As research continues to uncover new applications for pyrazole derivatives, compounds like this one are likely to play an increasingly important role in developing next-generation therapeutics.
2097970-11-9 (2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde) 関連製品
- 38399-19-8(2-Naphthalenemethanol,3-bromo-)
- 54648-79-2(O-Methyl-N,N'-diisopropylisourea)
- 1261755-73-0(2'-Methoxy-2,3,4,5,6-pentafluoro-4'-(trifluoromethoxy)biphenyl)
- 92527-67-8(5-(benzyloxy)methyl-5-methyloxolan-2-one)
- 2580295-34-5((2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid)
- 1521042-14-7(1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-7-carboxylic acid)
- 862807-14-5((2E)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide)
- 2172271-42-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid)
- 32710-88-6((3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)acetic acid)
- 1486473-03-3(1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine)




